An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Importance
2-Fluoro-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern synthetic chemistry. Its strategic value lies in the unique combination of three distinct functional moieties on the benzene ring: a carboxylic acid, a fluorine atom, and a trifluoromethyl (CF3) group.
The presence of both a fluorine atom and a trifluoromethyl group dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] The strongly electron-withdrawing nature of these substituents enhances the reactivity of the aromatic ring and the acidity of the carboxyl group, making it a versatile intermediate for a wide array of chemical transformations.[2][3] In the context of drug discovery and agrochemical development, the incorporation of fluorinated motifs is a well-established strategy to improve pharmacokinetic and pharmacodynamic profiles, including enhanced binding affinity, metabolic stability, and membrane permeability.[1] This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and applications of this important synthetic intermediate.
Section 2: Physicochemical and Spectroscopic Profile
The reliable application of any chemical intermediate begins with a thorough understanding of its physical and spectroscopic properties. These data are crucial for reaction setup, monitoring, purification, and structural confirmation.
Core Physicochemical Properties
The properties of 2-Fluoro-3-(trifluoromethyl)benzoic acid are summarized in the table below. The compound is a white to off-white crystalline solid under standard conditions, with good thermal stability, as indicated by its relatively high melting and boiling points.[2][3][4]
| Property | Value | Source(s) |
| CAS Number | 115029-22-6 | [3][4][5] |
| Molecular Formula | C₈H₄F₄O₂ | [3][5] |
| Molecular Weight | 208.11 g/mol | [3][4][5] |
| Appearance | White to almost white crystalline powder | [2][3] |
| Melting Point | 125 - 129 °C | [3][4] |
| Boiling Point | 249.6 °C | [2] |
| Density | 1.489 g/cm³ | [2] |
| Purity | ≥98% | [3][4] |
Spectroscopic Signature
Spectroscopic analysis is fundamental for the unambiguous identification and quality control of 2-Fluoro-3-(trifluoromethyl)benzoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the aromatic protons. The specific chemical shifts and coupling constants are dictated by the substitution pattern of the fluorine and trifluoromethyl groups. Data is available through spectral databases.[5]
-
¹³C NMR: The carbon NMR spectrum is characteristic of the eight distinct carbon environments within the molecule, including the carboxyl, trifluoromethyl, and aromatic carbons.[5]
-
-
Mass Spectrometry (MS):
-
GC-MS analysis typically shows a prominent peak for the molecular ion (m/z = 208) and a top peak corresponding to the loss of a hydroxyl group (m/z = 191).[5]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-F stretches associated with both the aryl-fluoride and the trifluoromethyl group.[5]
-
Section 3: Chemical Reactivity and Synthesis
The synthetic utility of 2-Fluoro-3-(trifluoromethyl)benzoic acid is centered around the reactivity of its carboxylic acid group and the unique properties imparted by its fluorinated aromatic ring.
Key Reactions and Mechanistic Insights
The carboxylic acid moiety is the primary site of reaction, readily undergoing transformations common to this functional group.
-
Amide Bond Formation: This is one of the most critical reactions for pharmaceutical applications. The carboxylic acid can be activated by standard coupling reagents (e.g., HATU, HOBt/EDC) or converted to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride) to facilitate nucleophilic acyl substitution with primary or secondary amines. This reaction is fundamental for incorporating the 2-fluoro-3-(trifluoromethyl)phenyl scaffold into larger, biologically active molecules.[3]
-
Esterification: The compound can be esterified under standard conditions (e.g., Fischer esterification with an alcohol under acidic catalysis) to produce various esters.[6] This can be used as a protecting group strategy or to modulate the compound's solubility and reactivity.
-
Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This opens up further synthetic pathways involving the alcohol functional group.
The electron-deficient nature of the aromatic ring, due to the F and CF₃ groups, makes it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution, particularly if a leaving group is present at an activated position.
Conceptual Synthesis Workflow
While specific, scaled-up industrial synthesis routes are often proprietary, a general and logical laboratory-scale synthesis can be proposed based on established organofluorine chemistry principles. A common approach involves the introduction of the fluorine and trifluoromethyl groups onto a simpler aromatic precursor, followed by the formation or unmasking of the carboxylic acid.
A plausible synthetic pathway could start from a substituted toluene, proceed through halogenation and fluorination steps, and conclude with oxidation to the desired benzoic acid.
Caption: Conceptual workflow for the synthesis of fluorinated benzoic acids.
Protocol Considerations:
-
Fluorination: Nucleophilic aromatic substitution (e.g., using KF) to replace a leaving group like chlorine or a nitro group with fluorine is a standard method.[7]
-
Trifluoromethylation: Introducing the CF₃ group can be challenging. Methods might involve copper-catalyzed reactions with trifluoromethylating agents (e.g., TMSCF₃) or building the ring from a CF₃-containing precursor.[8]
-
Oxidation: The final step often involves the robust oxidation of a methyl or other alkyl side chain to a carboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid.[7][9]
Section 4: Applications in Research and Development
The unique structural attributes of 2-Fluoro-3-(trifluoromethyl)benzoic acid make it a high-value intermediate in several R&D sectors.
-
Pharmaceutical Development: This is its primary area of application. It serves as a key building block for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of novel anti-inflammatory and analgesic drugs. The fluorinated substituents can enhance drug efficacy, selectivity, and metabolic stability.[3]
-
Agrochemicals: The compound is used in the synthesis of modern herbicides and pesticides. The trifluoromethyl group, in particular, is known to contribute to increased potency and efficacy in agrochemical design.[3]
-
Materials Science: It is employed in creating advanced polymers and coatings that require high thermal stability and chemical resistance. The fluorinated nature of the molecule enhances the durability and performance of these materials.[3]
Section 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Fluoro-3-(trifluoromethyl)benzoic acid is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification
The compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[5][10][11]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[5][10][11]
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[4][5]
The GHS signal word is "Warning" .[4][5][10]
Recommended Handling Protocol
A self-validating safety workflow must be implemented when handling this compound.
Caption: Mandatory safety workflow for handling 2-Fluoro-3-(trifluoromethyl)benzoic acid.
Step-by-Step Handling Procedure:
-
Risk Assessment: Before starting any work, consult the Safety Data Sheet (SDS) thoroughly.[10]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust.[10][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Safe Handling Practices: Avoid creating dust.[13] Avoid contact with skin, eyes, and clothing.[10] Wash hands and face thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[3][13]
-
First Aid:
-
If on skin: Take off contaminated clothing and wash the affected area with plenty of water. If irritation occurs, seek medical attention.[10]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[10][12]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[10]
-
References
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2-Fluoro-3-(Trifluoromethyl)Benzoic Acid: A Versatile Intermediate for Organic Synthesis. Self-Supplied Source. [Link]
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PubChem. 2-Fluoro-3-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 518002. National Center for Biotechnology Information. [Link]
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2-Fluoro-3-trifluoromethylbenzoic acid, nonadecyl ester - NIST WebBook. National Institute of Standards and Technology. [Link]
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Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. [Link]
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CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. WIPO. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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